3-(3-Amino-4-methoxyphenyl)propanoic acid

pKₐ comparison aromatic amine β‑amino acid

Researchers often confuse this isomer with the β-amino analog, causing failed coupling reactions and inconsistent ADME profiles. This compound eliminates that risk: its aromatic amine (pKa ~4.6) enables regioselective acylation under Schotten-Baumann conditions, while the pre-installed 4-methoxy group permits late-stage ortho-functionalization. Key advantage: neutral amine at physiological pH improves permeability for cellular assays. Validated precursor to PPARα agonists per US Patent 7,049,342 B2. Consistent ≥95% purity; standard B2B shipping with no controlled substance restrictions.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 859189-60-9
Cat. No. B1375653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Amino-4-methoxyphenyl)propanoic acid
CAS859189-60-9
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC(=O)O)N
InChIInChI=1S/C10H13NO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5,11H2,1H3,(H,12,13)
InChIKeyKBNCQCURLYEOQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Amino-4-methoxyphenyl)propanoic Acid – Structural Baseline


3-(3-Amino-4-methoxyphenyl)propanoic acid (CAS 859189‑60‑9) is a disubstituted phenylpropanoic acid building block that carries a primary aromatic amine at the 3‑position and a methoxy group at the 4‑position of the benzene ring . With a molecular formula of C₁₀H₁₃NO₃ and a molecular weight of 195.21 g mol⁻¹, the compound is supplied by several vendors at a typical purity of 95 % . Its substitution pattern distinguishes it from the more widely catalogued 3‑amino‑3‑aryl‑propanoic acids, and it has been used as a synthetic intermediate in programmes targeting peroxisome proliferator‑activated receptors (PPARs) [1].

Building Block Aromatic amine with 4-methoxy substitution
Workflow PPAR-targeted synthesis intermediate
Key Attribute Distinct from β-amino isomer (CAS 5678-45-5)

Why Substitution Fails: 3-(3-Amino-4-methoxyphenyl)propanoic Acid


Although several phenylpropanoic acid derivatives share the same gross C₁₀H₁₃NO₃ formula, the position of the amino group—aromatic‑ring‑bound in the target compound versus β‑carbon‑bound in 3‑amino‑3‑(4‑methoxyphenyl)propanoic acid (CAS 5678‑45‑5)—fundamentally alters chemical reactivity, electronic character, and metabolic stability [1]. The aromatic amine has a markedly lower pKₐ (~4.6 ± 0.5, estimated for an anilinium‑type ion) compared with the aliphatic β‑amino group (pKₐ ≈ 9.8 ± 0.3) [2], which changes nucleophilicity, protonation state at physiological pH, and suitability for amide‑bond formation under standard coupling conditions. Consequently, interchanging the two isomers without re‑optimising synthetic routes or pharmacological assays risks irreproducible results; the quantitative evidence below underscores where procurement decisions must be guided by structural identity rather than nominal similarity.

Property
Target Compound
β-Amino Isomer
Amine type
Aromatic (anilinium)
Aliphatic (β-amino)
Protonation at coupling pH
Predominantly protonated
Predominantly free-base

Interchanging isomers alters nucleophilicity and requires re-optimised coupling protocols; metabolic stability and electronic character may also shift, risking irreproducible synthetic outcomes.

3-(3-Amino-4-methoxyphenyl)propanoic Acid: Differentiation from Analogs


Aromatic Amine vs. β-Amino Isomer: Reactivity Comparison

The target compound possesses an aromatic amine (anilinium‑type) with an estimated pKₐ of 4.6 ± 0.5, whereas the closest positional isomer 3‑amino‑3‑(4‑methoxyphenyl)propanoic acid (CAS 5678‑45‑5) contains an aliphatic β‑amino group with an estimated pKₐ of 9.8 ± 0.3 [1]. Under standard HATU‑mediated amide coupling at pH 7.5–8.5, the aliphatic amine of the comparator exists predominantly as the reactive free‑base (>90 %), while the aromatic amine of the target compound is >99 % protonated and therefore nucleophilically inactive unless the pH is elevated above its pKₐ, at which point competing ester hydrolysis becomes significant [2]. This difference in protonation state necessitates distinct coupling protocols and protecting‑group strategies when using the target compound.

pKa & Reactivity
Class-level inference
ΔpKa ≈ 5.2; protonation switch at pH 7.5
Protonation-state mismatch prevents direct amide coupling
Calculated pKa; validate experimentally for your conditions
pKₐ comparison aromatic amine β‑amino acid amide coupling

Purity Benchmark: Target vs. High-Purity Analogs

The target compound is consistently specified at ≥95 % purity by commercial suppliers (AKSci, Enamine, Leyan) . In contrast, the β‑amino isomer 3‑amino‑3‑(4‑methoxyphenyl)propanoic acid (CAS 5678‑45‑5) is commercially available at >98 % purity (TCI America, Product A2532) . This purity differential of ≥3 % translates to a maximum impurity load that is >2.5‑fold higher for the target compound (≤5 % vs. ≤2 %), a non‑trivial consideration when the compound is used as a fragment in milligram‑scale synthesis where impurities can propagate into final products.

Purity Benchmark
Cross-study comparable
≥3% purity gap (95% vs >98%)
Impurity load ~2.5× higher; review for scale-up
HPLC area-%; verify lot-specific COA
purity HPLC quality control building block

Patent-Documented Use as PPAR Synthetic Intermediate

U.S. Patent 7,049,342 B2 (Kyorin Pharmaceutical) explicitly describes the use of ethyl 3‑(3‑amino‑4‑methoxyphenyl)‑2‑methoxypropanoate—synthesised from the target compound—as an intermediate en route to human PPARα agonists with potent lipid‑decreasing activity [1]. While the patent reports EC₅₀ data only for the final elaborated structures (typically 10–100 nM in transactivation assays), the target compound’s 3‑amino‑4‑methoxyphenyl motif is retained throughout the synthetic sequence, indicating that its specific substitution pattern is essential for PPARα binding‑site complementarity [2]. No comparable patent use was identified for the β‑amino isomer CAS 5678‑45‑5 in this therapeutic context.

Patent Precedent
Supporting evidence
Explicitly claimed in U.S. Patent 7,049,342 B2
PPARα agonist synthesis intermediate
No patent found for β-amino isomer
PPAR agonist synthetic intermediate patent lipid lowering

Storage Stability: Light Sensitivity vs. Analogs

Vendor datasheets for the target compound recommend long‑term storage in a cool, dry environment without specific protection from light . The β‑amino analog (CAS 5678‑45‑5) is sold with explicit “protect from light” advisories by multiple suppliers, suggesting photolytic degradation pathways associated with the benzylic amino group that are absent in the aromatic‑amine target compound . No decomposition data are publicly available for the target compound after accelerated stability testing, so this inference remains class‑level.

Light Sensitivity
Class-level inference
No light protection required
Simplified storage vs β-amino isomer
Vendor advisory; no accelerated stability data
storage stability shelf life hygroscopicity

3-(3-Amino-4-methoxyphenyl)propanoic Acid: Procurement Applications


PPAR Agonist Library Synthesis with Aromatic Amine Handle

As demonstrated in U.S. Patent 7,049,342 B2, the target compound serves as a direct precursor to ethyl 3‑(3‑amino‑4‑methoxyphenyl)‑2‑methoxypropanoate, which is then elaborated into PPARα agonists [1]. The aromatic amine allows regioselective acylation or diazotisation without competing reactivity at the propanoic acid chain, enabling efficient construction of diverse heterocyclic cores. Laboratories building PPAR‑focused libraries should source this compound specifically rather than the β‑amino isomer, which lacks the requisite aromatic‑amine geometry.

Amide Library Construction with Methoxy Donor

The 4‑methoxy group is a well‑established electron‑donating substituent that can be converted to a hydroxyl group (demethylation) or participate in directed ortho‑metalation reactions. The target compound provides this functionality pre‑installed on the phenylpropanoic acid scaffold, whereas the 3‑amino‑3‑(4‑methoxyphenyl)propanoic acid analog positions the methoxy group remote from the amino function, altering the electron density of the ring and complicating subsequent ortho‑functionalisation [1]. For researchers planning late‑stage diversification via electrophilic aromatic substitution, the target compound’s substitution pattern is intrinsically more permissive.

Physicochemical Property Optimization in Fragment-Based Drug Discovery

The lower pKₐ of the aromatic amine (~4.6 vs. ~9.8 for the β‑amino isomer) means that at physiological pH (7.4) the target compound exists predominantly as a neutral amine, whereas the β‑amino analog is >95 % protonated [1]. This difference in ionisation state affects logD, permeability, and non‑specific binding profiles in cellular assays. Fragment‑growing campaigns that begin with the target compound may therefore generate lead series with inherently different ADME properties compared with those initiated from the β‑amino isomer, making compound‑specific procurement critical for consistent SAR development.

Amide-Bond Formation Protocols for Acid-Sensitive Substrates

Because the aromatic amine requires higher pH (>10) to become nucleophilically competent, standard EDC/HOBt or HATU coupling methods at pH 7–8 are ineffective for the target compound [1]. This limitation has driven the development of alternative procedures—e.g., pre‑activation of the acid partner as an acyl chloride or use of Schotten‑Baumann conditions—that are compatible with acid‑sensitive substrates. Laboratories that have validated such protocols may prefer to procure the target compound as a stock building block to exploit this unique reactivity profile.

Application
Selection Property
Validation Focus
PPAR Agonist Library Synthesis
Aromatic amine regioselectivity
PPARα binding-site complementarity
Amide Library Construction
4-Methoxy directing group
Ortho-functionalisation efficiency
Physicochemical Property Optimization
Lower pKa neutral amine
logD and permeability screening
Amide-Bond Formation (acid-sensitive)
High-pH coupling requirement
Alternative protocol validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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